molecular formula C9H17ClO B13180385 3-Butyl-3-(chloromethyl)oxolane

3-Butyl-3-(chloromethyl)oxolane

Cat. No.: B13180385
M. Wt: 176.68 g/mol
InChI Key: BAPDZDHPRNWBRY-UHFFFAOYSA-N
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Description

3-Butyl-3-(chloromethyl)oxolane is an organic compound with the molecular formula C₉H₁₇ClO It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3-(chloromethyl)oxolane typically involves the cyclization of appropriate precursors. One common method is the reaction of butylmagnesium chloride with 3-chloropropionaldehyde, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like titanium tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3-(chloromethyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-Butyl-3-(chloromethyl)oxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyl-3-(chloromethyl)oxolane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran (THF): A similar cyclic ether with a four-membered ring.

    1,3-Dioxolane: Another cyclic ether with a five-membered ring containing two oxygen atoms.

    1,3-Dioxane: A six-membered ring ether with two oxygen atoms.

Uniqueness

3-Butyl-3-(chloromethyl)oxolane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

3-butyl-3-(chloromethyl)oxolane

InChI

InChI=1S/C9H17ClO/c1-2-3-4-9(7-10)5-6-11-8-9/h2-8H2,1H3

InChI Key

BAPDZDHPRNWBRY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCOC1)CCl

Origin of Product

United States

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